molecular formula C10H16O5 B155360 Diethyl 3-oxohexanedioate CAS No. 7149-59-9

Diethyl 3-oxohexanedioate

Cat. No. B155360
CAS RN: 7149-59-9
M. Wt: 216.23 g/mol
InChI Key: ONRIYMIXCUUSNS-UHFFFAOYSA-N
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Description

Diethyl 3-oxohexanedioate is a chemical compound that serves as an intermediate in organic synthesis. It is a versatile reagent that can be transformed into various functionalized molecules through different chemical reactions. The compound is characterized by the presence of ester functional groups and a ketone, which allows for a range of chemical transformations.

Synthesis Analysis

The synthesis of related compounds to Diethyl 3-oxohexanedioate has been explored in several studies. For instance, a convenient synthesis of 3-(diethoxymethyl)alkanals, which are structurally related to Diethyl 3-oxohexanedioate, was achieved by the reduction of ethyl 3-(diethoxymethyl)alkanoates. These alkanoates were synthesized in one pot by a copper (II)-catalyzed reaction followed by ring cleavage with sulfuric acid in the presence of triethyl orthoformate . Additionally, the enantioselective reduction of diethyl 2-oxohexanedioate with baker's yeast led to the formation of (−)-(2S)-Diethyl 2-hydroxyhexanedioate, showcasing the potential for chiral synthesis from similar diester precursors .

Molecular Structure Analysis

The molecular structure of compounds related to Diethyl 3-oxohexanedioate has been elucidated using various spectroscopic techniques. For example, the structure of diethyl 4-hydroxy-4-methyl-6-thiosemicarbazonocyclohexane-1,3-dicarboxylate was determined by 1H and 13C NMR spectroscopy, including the HSQC technique, and confirmed by X-ray analysis . This highlights the importance of advanced spectroscopic methods in determining the structure of complex esters.

Chemical Reactions Analysis

Diethyl 3-oxohexanedioate can undergo a variety of chemical reactions. Asymmetric hydrogenation of diethyl 3,4-dioxohexanedioate, a closely related compound, resulted in a product with high enantiomeric excess, which could be further transformed into synthetically useful molecules . Moreover, the condensation of diethyl 2,4,6-trioxoheptanedioate with certain phenols led to the synthesis of chromeno[4,3-b]pyridines, demonstrating the reactivity of similar diesters in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Diethyl 3-oxohexanedioate and its analogs are influenced by their functional groups. For instance, the crystal packing of diethyl 2-[cyano(toluene-4-sulfinyl)methylene]propanedioate is stabilized by C—H⋯O interactions, which are common in ester compounds and can affect their physical properties . The electrochemical properties of 1,3-diethyl 2-(azulen-1-ylmethylene)propanedioate were studied, revealing insights into the redox behavior of such compounds .

Scientific Research Applications

1. Synthesis of Various Organic Compounds

Diethyl 3-oxohexanedioate is involved in the synthesis of various organic compounds. For instance, it reacts with ethyl 4-bromo-3-oxobutanoate and other haloesters to produce compounds like diethyl 5-ethoxycarbonyl-3-oxohexanedioate and diethyl 5-carboxy-3-oxohexanedioate, which are important in organic synthesis (Kato, Kimura, & Tanji, 1978).

2. Chiral Building Block for Enantioselective Synthesis

Diethyl 3-oxohexanedioate is a key intermediate in the production of chiral compounds. It has been used in the enantioselective reduction process to produce chiral building blocks like (−)-(2S)-Diethyl 2-Hydroxyhexanedioate, essential for synthesizing chiral δ-lactones and leukotriene LTB4 precursors (Blaser et al., 1991).

3. Asymmetric Synthesis of γ-Substituted γ-Butyrolactones

This compound plays a crucial role in asymmetric hydrogenation processes, leading to the production of synthetically useful compounds like (R)-4-hydroxyethyl-2-buten-4-olide (Kiegiel et al., 2000).

4. Role in Anionic Polymerization

Diethyl 3-oxohexanedioate, in forms like N, 2-Diethyl-3-oxohexaneamide, is significant in the study of anionic polymerization, particularly in transformations within anionic polycaprolactam (Bukac̆ & Šebenda, 2007).

5. Complexation Studies with Metal Ions

Studies involving diethyl 3-oxohexanedioate derivatives, such as diethyl 2-[(E)-3-azulen-1-ylprop-2-enylidene]propanedioate, have been conducted to understand their complexation behavior with lanthanide metal ions. This research aids in the understanding of electrochemical and UV-Vis spectroscopic properties of such compounds (Amarandei et al., 2014).

6. Catalytic Synthesis Applications

Diethyl 3-oxohexanedioate derivatives have been used in the catalytic synthesis of other esters, showcasing their versatility in catalysis and synthetic chemistry (Shu, 2004).

7. Reactions with Other Organic Compounds

Reactions involving diethyl 3-oxohexanedioate with compounds like (Ethoxymethylene)malononitrile have been studied to produce various organic derivatives. These reactions are significant in the synthesis of compounds like 2-indolinone and benzazepinone derivatives, which have applications in organic and pharmaceutical chemistry (Schmidt & Klade, 1988).

8. Role in Perfumery Compound Synthesis

It has been used in the synthesis of perfumery compounds like 3-methyl-2-hydroxy-cyclopent-2-en-1-one, demonstrating its utility in fragrance chemistry (Zhou, 2005).

Safety and Hazards

Diethyl 3-oxohexanedioate should be handled with care. Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided .

properties

IUPAC Name

diethyl 3-oxohexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O5/c1-3-14-9(12)6-5-8(11)7-10(13)15-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRIYMIXCUUSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221712
Record name Diethyl 3-oxoadipate
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Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3-oxohexanedioate

CAS RN

7149-59-9
Record name Hexanedioic acid, 3-oxo-, 1,6-diethyl ester
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Record name Diethyl 3-oxoadipate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main reaction outcome when diethyl 3-oxohexanedioate reacts with (ethoxymethylene)malononitrile?

A1: The reaction of diethyl 3-oxohexanedioate with (ethoxymethylene)malononitrile leads to the formation of a 2-indolinone derivative []. This reaction is particularly interesting as it highlights the ability of these starting materials to undergo cyclization reactions, leading to the formation of heterocyclic compounds with potential biological activity.

Q2: Does the length of the carbon chain in the 3-oxoalkanedioate influence the reaction outcome?

A2: Yes, the research demonstrates that changing the carbon chain length in the 3-oxoalkanedioate significantly impacts the reaction products. While diethyl 3-oxohexanedioate yields a 2-indolinone derivative, its higher homologues lead to different products. For example, diethyl 3-oxoheptanedioate forms a 2-quinolone derivative, and diethyl 3-oxooctanedioate produces a benzazepinone derivative []. This difference highlights the importance of steric and electronic effects in governing the reaction pathway.

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